

# Purification of Citreoviridin from Fungal Cultures: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Citreoviridin	
Cat. No.:	B190807	Get Quote

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## Introduction

**Citreoviridin** is a mycotoxin produced by several species of fungi, most notably from the Penicillium and Aspergillus genera. This neurotoxin has been implicated in "yellow rice disease," which is associated with cardiac beriberi. Due to its potent biological activity, the efficient purification of **citreoviridin** is crucial for toxicological studies, the development of analytical standards, and research into its potential pharmacological applications. These application notes provide detailed protocols for the production, extraction, and purification of **citreoviridin** from fungal cultures.

# **Fungal Sources and Culture Conditions**

**Citreoviridin** can be produced by various fungal species, with Penicillium citreonigrum and Aspergillus terreus being among the most well-documented producers. The choice of fungal strain and culture conditions significantly impacts the yield of **citreoviridin**.

## **Recommended Strains and Media:**

- Penicillium citreonigrum: Often cultured in Yeast Extract Sucrose (YES) liquid medium for optimal citreoviridin production.
- Aspergillus terreus: Also known to produce citreoviridin and can be grown on various media, including potato dextrose broth.



• Penicillium charlesii: Has been identified as a producer of citreoviridin.

Table 1: Fungal Strains and Culture Conditions for Citreoviridin Production

Fungal Strain	Culture Medium	Incubation Time	Temperatur e	Reported Yield of Crude Extract	Reference
Penicillium citreonigrum	Yeast Extract Sucrose (YES) Liquid Medium	8 days	25°C	15.3 g from 48 culture flasks (500 mL each)	
Penicillium citreonigrum	YES Agar	7 days (peak production)	25°C	110.3 ± 11.7 ng/sample	•
Penicillium aurantiogrise um	Not specified	Not specified	Not specified	20-45 ppb	

# **Experimental Protocols**

## I. Fungal Culture and Toxin Production

This protocol is based on the methodology described by da Rocha et al. (2015) for Penicillium citreonigrum.

#### Materials:

- Penicillium citreonigrum culture
- Yeast Extract Sucrose (YES) liquid medium (20 g/L yeast extract, 150 g/L sucrose)
- Erlenmeyer flasks (e.g., 1 L flasks containing 500 mL of medium)
- Incubator

#### Procedure:



- Inoculate the YES liquid medium with a fresh culture of Penicillium citreonigrum.
- Incubate the flasks at 25°C for 8 days under static conditions. Optimal toxin production has been observed to peak around this time.

## **II. Extraction of Citreoviridin**

#### Materials:

- · Fungal culture broth and mycelium
- Chloroform
- Anhydrous sodium sulfate
- Filter paper
- Beakers
- · Sonciator or shaker
- Rotary evaporator

#### Procedure:

- Separate the mycelium from the liquid culture broth by filtration through filter paper.
- Extraction from Liquid Medium:
  - Transfer the filtrate (liquid medium) to a separatory funnel.
  - Extract the liquid medium twice with chloroform (e.g., for 500 mL of medium, use two portions of 20 mL of chloroform).
  - Combine the chloroform extracts.
- Extraction from Mycelium:
  - o Transfer the filtered mycelium to a beaker.



- Add enough chloroform to cover the mycelium.
- Agitate or sonicate the mixture for 20 minutes to ensure efficient extraction.
- Filter the chloroform extract.
- Combine the chloroform extracts from both the liquid medium and the mycelium.
- Dry the combined extract over anhydrous sodium sulfate.
- Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude citreoviridin extract.

## **III. Purification of Citreoviridin**

This method provides high-purity **citreoviridin** and is based on the protocol by da Rocha et al. (2015).

#### Materials and Equipment:

- Crude citreoviridin extract
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid
- Semi-preparative HPLC system with a PDA detector
- C18 semi-preparative column (e.g., 250 x 10 mm, 5 μm)

#### Procedure:

- Dissolve the crude extract in the mobile phase.
- Set up the HPLC system with the following parameters:
  - Mobile Phase: Methanol:water with 1% acetic acid (65:35, v/v)



- Flow Rate: Dependent on column size, typically in the range of 3-5 mL/min for a 10 mm ID column.
- o Detection Wavelength: 385 nm
- Inject the dissolved crude extract onto the semi-preparative column.
- Collect the fraction corresponding to the **citreoviridin** peak.
- Concentrate the collected fraction using a rotary evaporator to obtain purified **citreoviridin**.

Table 2: Quantitative Data for HPLC Purification of Citreoviridin from P. citreonigrum

Parameter	Value	Reference
Total Crude Extract from 48 Flasks	15.3 g	
Estimated Citreoviridin in Crude Extract	5.54 g	
Percentage of Citreoviridin in Mycelium	74.3%	
Yield of Purified Citreoviridin from Crude Extract	27.1%	<del>-</del>
Purified Citreoviridin Obtained	3.25 g	<del>-</del>

This is a classic method for the purification of mycotoxins.

Materials and Equipment:

- Crude citreoviridin extract
- Silica gel (for column chromatography)
- Glass chromatography column



- Solvents for mobile phase (e.g., a gradient of ethyl acetate in hexanes or chloroform in methanol)
- Collection tubes

#### Procedure:

- Prepare a silica gel slurry in the initial, least polar solvent of your mobile phase system.
- Pack the chromatography column with the silica gel slurry.
- Load the crude citreoviridin extract (dissolved in a minimal amount of a non-polar solvent or adsorbed onto a small amount of silica gel) onto the top of the column.
- Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
- Collect fractions and monitor the presence of citreoviridin in each fraction using Thin Layer Chromatography (TLC).
- Combine the fractions containing pure **citreoviridin** and evaporate the solvent.

TLC is a quick and effective method for monitoring the purification process and assessing the purity of fractions.

#### Materials and Equipment:

- TLC
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